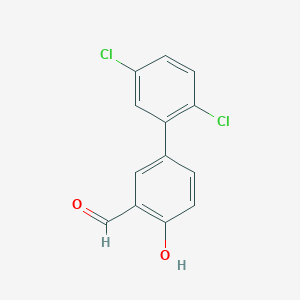
4-(3,5-Dichlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dichlorophenyl)-2-formylphenol, 95% (hereafter referred to as 4-DFP-95) is a synthetic phenol compound that is used in a variety of scientific research applications. It is a colorless to white crystalline solid with a melting point of approximately 150-152 °C. 4-DFP-95 is a versatile compound that can be used in a variety of laboratory experiments, due to its unique properties and structure.
Applications De Recherche Scientifique
4-DFP-95 is widely used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various compounds. Additionally, 4-DFP-95 has been used to study the effects of environmental pollutants on the body, and to investigate the effects of genetic mutations. 4-DFP-95 can also be used to study the effects of various hormones on the body, and to investigate the effects of various dietary supplements.
Mécanisme D'action
The mechanism of action of 4-DFP-95 is not fully understood, but it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. In addition, 4-DFP-95 is thought to act as an antioxidant, and may be useful in preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFP-95 are not yet fully understood, but it is believed to have several beneficial effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, 4-DFP-95 has been shown to inhibit the growth of certain cancer cells, and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-DFP-95 in laboratory experiments has several advantages. It is a relatively inexpensive compound, and has a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use. For example, it can be toxic in high concentrations, and can cause skin and eye irritation. Additionally, it can interfere with the results of certain laboratory tests, and can also interfere with the metabolism of certain drugs.
Orientations Futures
There are several potential future directions for the use of 4-DFP-95. For example, it could be used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various compounds. Additionally, it could be used to study the effects of environmental pollutants on the body, and to investigate the effects of genetic mutations. Finally, 4-DFP-95 could be used to study the effects of various hormones on the body, and to investigate the effects of various dietary supplements.
Méthodes De Synthèse
4-DFP-95 can be synthesized using a reaction between 3,5-dichlorophenol and formaldehyde. This reaction is a two-step process in which the first step involves the formation of the aldol condensation product, and the second step involves the formation of the Schiff base. The reaction is conducted in an acidic medium, typically in a solution of hydrochloric acid. The reaction is usually complete in a few hours, and the product can then be isolated and purified by recrystallization.
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWMHEGWCSVRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685286 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111120-99-0 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)